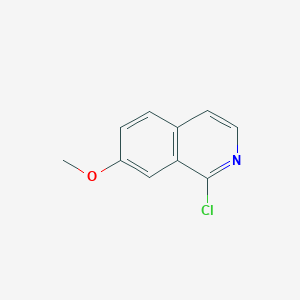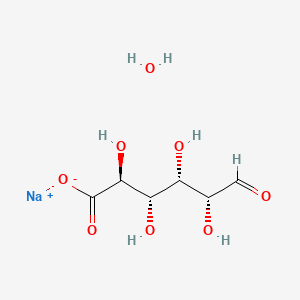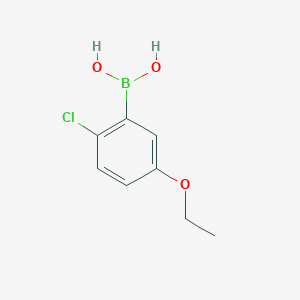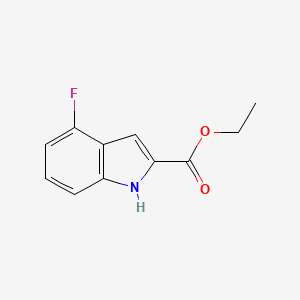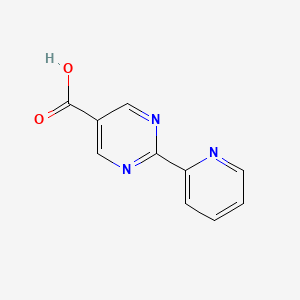
2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid
Overview
Description
“2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid” is a compound with a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . It has been employed in the design of privileged structures in medicinal chemistry . The compound has a molecular weight of 201.18 .
Synthesis Analysis
The synthesis of this compound involves a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (200 mg, 0.731 mmol) in DMF (2 mL) and DCM (6 mL) at 0 °C, which was treated with HOBT (114 mg, 0.841 mmol), and EDCI (162 mg, 0.841 mmol). The mixture was stirred at 0 °C for 1 h .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7N3O2/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H,(H,14,15) .Chemical Reactions Analysis
The compound is involved in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Anti-Fibrosis Activity
A study has shown that 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid derivatives have potential anti-fibrotic activities . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Anti-Inflammatory Activity
Pyrimidines, including 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid, are known to exhibit anti-inflammatory effects . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
A2A Adenosine Receptor Antagonists
Some compounds similar to 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid were patented as A2A adenosine receptor antagonists . These are useful in treating mammals for various disease states .
Acetyl-KoA Carboxylase Inhibitors
Compounds similar to 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid were patented as acetyl-KoA carboxylase inhibitors . These can be used to cure diseases caused by fatty acids metabolism dysfunction .
Antimicrobial Activity
Pyrimidines, including 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid, are known to exhibit antimicrobial activities . They were tested on a panel of eight bacterial strains, four yeasts, and four filamentous fungi .
Antiviral Activity
Pyrimidines, including 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid, are known to exhibit antiviral activities .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-pyridin-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHKQASEGLDCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647958 | |
| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933988-22-8 | |
| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





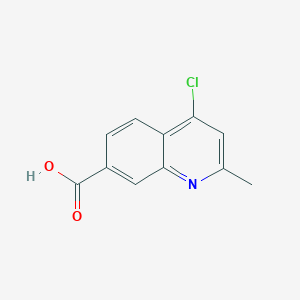
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)




